アスパルテーム

概要

説明

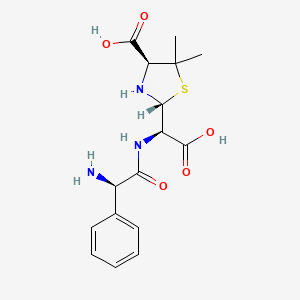

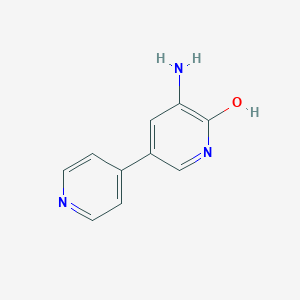

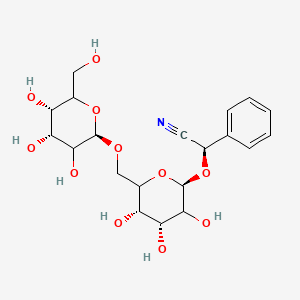

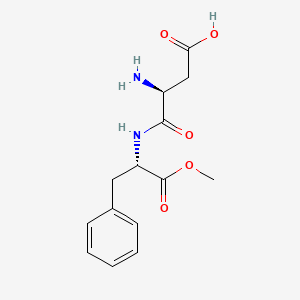

Aspartame is an artificial non-saccharide sweetener that is approximately 200 times sweeter than sucrose (table sugar). It is commonly used as a sugar substitute in various foods and beverages. Chemically, aspartame is a methyl ester of the dipeptide composed of the amino acids aspartic acid and phenylalanine . It was first approved by the US Food and Drug Administration (FDA) in 1974 and is marketed under brand names such as NutraSweet, Equal, and Canderel .

科学的研究の応用

Aspartame has a wide range of applications in scientific research:

作用機序

摂取すると、アスパルテームは、アスパラギン酸、フェニルアラニン、メタノールの3つの成分に代謝されます 。これらの成分は血流に吸収され、体内の通常のプロセスに使用されます。 アスパルテームの甘味は、舌の味覚受容体に結合して砂糖の味を模倣する能力によるものです .

生化学分析

Biochemical Properties

Aspartame interacts with various enzymes, proteins, and other biomolecules. It is quickly metabolized into 50% phenylalanine, 40% aspartate, and 10% methanol . These metabolites are even more abundant in other natural foods .

Cellular Effects

Aspartame has been observed to cause cytotoxic effects . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Aspartame exerts its effects at the molecular level through various mechanisms. For instance, it can lead to caspase-dependent apoptosis of pancreatic islet cells through ANKRD11/ZIPK/STAT3 inhibition .

Temporal Effects in Laboratory Settings

Aspartame’s effects change over time in laboratory settings. Long-term exposure to high concentrations of aspartame can cause insulin secretion . It also causes deteriorations in the redox balance of tissues by decreasing GSH, SOD, catalase, and increasing MDA levels significantly .

Dosage Effects in Animal Models

The effects of aspartame vary with different dosages in animal models. High doses of aspartame can instigate biochemical and histopathological alterations in albino mice .

Metabolic Pathways

Aspartame is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Subcellular Localization

It is known that aspartame can be quickly metabolized into phenylalanine, aspartate, and methanol , but the specific compartments or organelles these metabolites are directed to are not well known.

準備方法

Aspartame can be synthesized through both chemical and enzymatic methods. The chemical synthesis involves coupling the two amino acids, L-aspartic acid and L-phenylalanine . The process typically includes the following steps:

Modification of Phenylalanine: Phenylalanine is reacted with methanol to form L-phenylalanine methyl ester.

Combination with Aspartic Acid: The modified phenylalanine is then combined with a slightly modified aspartic acid.

Formation of Aspartame: The two amino acids are heated and cooled, resulting in the formation of aspartame crystals.

Industrial production methods often involve large-scale fermentation processes to produce the amino acids, followed by chemical synthesis to form aspartame .

化学反応の分析

アスパルテームは、加水分解や分解など、いくつかの種類の化学反応を起こします。

これらの反応で使用される一般的な試薬や条件には、酢酸、パラジウム触媒、水素などがあります 。 これらの反応から生成される主要な生成物は、アスパラギン酸、フェニルアラニン、メタノールです .

4. 科学研究への応用

アスパルテームは、科学研究で幅広い用途があります。

類似化合物との比較

アスパルテームは、スクラロースやサッカリンなどの他の人工甘味料と比較されることがよくあります。

スクラロース: アスパルテームとは異なり、スクラロースは体内で代謝されず、変化せずに排泄されます.

サッカリン: サッカリンは、体内で代謝されず、アスパルテームとは異なる化学構造を持つ別の種類の甘味料です.

アセスルファムカリウム: 甘さはアスパルテームに似ていますが、苦味のある後味が残ることがあり、他の化合物によって中和することができます.

アスパルテームの独特の特性は、他の人工甘味料よりも砂糖の味をより正確に模倣できることです。そのため、食品業界で人気があります .

特性

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOZJIPTCAWIRG-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Record name | ASPARTAME | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020107 | |

| Record name | Aspartame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, odourless, crystalline powder having a sweet taste. Approximately 200 times as sweet as sucrose, Colorless or white odorless solid; [HSDB] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | ASPARTAME | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Aspartame | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20264 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Aspartame | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>44.1 [ug/mL] (The mean of the results at pH 7.4), The solubility of aspartame in water is dependent on pH and temperature, the maximum solubility is reached at pH 2.2 (20 mg/mL at 25 °C) and the minimum solubility at pH 5.2 (pHi) is 13.5 mg/mL at 25 °C., Slightly soluble in water and in ethanol, More soluble in acidic solutions and hot water; slightly soluble in alcohol; very slightly soluble in chloroform; practically insoluble in oils., Solubility in water in mg/mL at 25 °C: 18.2 at pH 3.72; 16.1 at pH 4.00, 15.2 at pH 4.05, 14.5 at pH 4.27, 13.8 at pH 4.78, 13.5 at pH 5.30, 13.7 at pH 5.70 and 14.2 at pH 6.00; in distilled water, 10.20 mg/mL at pH 7.00, In water, 1.0X10+4 mg/L at pH 3 and room temperature | |

| Record name | SID47193879 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Aspartame | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASPARTAME | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Aspartame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

180 to 200 times sweeter than sucrose, it is metabolized as a protein and its subsequent amino-acids used up in there respective mechanisms. | |

| Record name | Aspartame | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Impurities |

Diketopiperazine | |

| Record name | Aspartame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless needles from water, White crystalline powder from water or alcohol | |

CAS No. |

22839-47-0 | |

| Record name | Aspartame | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22839-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartame [USAN:INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022839470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspartame | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | aspartame | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Phenylalanine, L-.alpha.-aspartyl-, 2-methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aspartame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aspartame | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPARTAME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0H242BBR1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aspartame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aspartame | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

about 190 and 245-247, 246.5 °C, Double MP: about 190 and 245 °C | |

| Record name | Aspartame | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aspartame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aspartame | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and structure of aspartame?

A1: Aspartame is a dipeptide composed of L-aspartic acid and L-phenylalanine, methylated at the carboxyl terminus of phenylalanine. It has the molecular formula C14H18N2O5 and a molecular weight of 294.30 g/mol.

Q2: Is there any spectroscopic data available for aspartame?

A2: Yes, aspartame has been characterized using various spectroscopic techniques, including UV-Visible spectrophotometry [].

Q3: How stable is aspartame under various conditions?

A3: Aspartame is most stable at pH 4 and can degrade in high temperatures or extreme pH levels. Research indicates that its sweetness can decrease over time in certain products like yogurt [].

Q4: How is aspartame metabolized in the body?

A4: Aspartame is rapidly hydrolyzed in the gastrointestinal tract into its constituent amino acids: L-aspartic acid, L-phenylalanine, and methanol [, , ]. These metabolites are then absorbed and utilized in normal metabolic pathways.

Q5: Does aspartame consumption lead to methanol accumulation in the body?

A5: While methanol is a byproduct of aspartame metabolism, the amount produced from typical consumption levels is far below levels that would pose a health risk. Concerns about methanol poisoning from aspartame-containing drinks have been raised [], but regulatory bodies maintain that aspartame is safe within the acceptable daily intake (ADI) guidelines.

Q6: Does aspartame affect blood sugar levels?

A6: Unlike sugar, aspartame does not elevate blood glucose levels. This property makes it a popular sugar substitute for individuals with diabetes [, ].

Q7: How does aspartame affect calcium metabolism?

A7: Research has shown that aspartame consumption increases urinary calcium excretion without affecting oxalate excretion []. This effect may be attributed to a rise in blood calcium levels observed after aspartame ingestion.

Q8: What is the impact of aspartame on zinc levels in the body?

A8: Studies on rats revealed that aspartame administration can influence zinc distribution and excretion. Aspartame led to zinc accumulation in various tissues (heart, liver, spleen, etc.) while depleting zinc levels in the thigh bone and urine []. This effect is hypothesized to be related to aspartame's ability to form complexes with zinc ions.

Q9: Is aspartame carcinogenic?

A9: The carcinogenicity of aspartame has been a subject of much debate. While some animal studies have shown a potential link between high aspartame consumption and certain types of cancers [], numerous other studies, including large-scale epidemiological studies in humans, have not found a causal relationship [, ].

Q10: Can aspartame affect gut microbiota?

A10: Research in obese rat models has shown that low-dose aspartame consumption can alter gut microbiota composition, even when associated with positive effects on weight and body composition [, ]. These changes may contribute to the development of metabolic diseases and require further investigation.

Q11: Are there any effects of aspartame on the liver?

A11: Studies in rabbits showed that long-term aspartame consumption could lead to liver damage, marked by altered liver enzyme levels and histopathological changes []. These findings highlight the need for further research on the potential hepatotoxic effects of aspartame.

Q12: Does aspartame have any impact on the immune system?

A12: One study reported that long-term aspartame consumption might induce oxidative stress in immune organs (spleen, thymus) of rats, leading to alterations in membrane-bound enzyme activity and a decrease in organ cellularity []. This finding suggests a potential for aspartame to affect immune function, warranting further research.

Q13: What are the effects of aspartame on the thyroid gland?

A13: A study on rats indicated that aspartame administration led to significant histopathological and morphometric changes in the thyroid gland []. These findings raise concerns about the potential impact of aspartame on thyroid function.

Q14: What analytical techniques are used to study aspartame?

A14: Various analytical techniques are employed to study aspartame, including spectrophotometry [], high-performance liquid chromatography (HPLC) [], and mass spectrometry [, ]. These techniques are crucial for quantifying aspartame levels in food products, biological samples, and environmental samples.

Q15: Are there any validated analytical methods for aspartame analysis?

A15: Yes, researchers have developed and validated various analytical methods for accurate and reliable aspartame determination [, ]. These methods ensure the quality and reliability of data generated from aspartame research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。